3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

TrkA Kinase Inhibition ELISA Assay Nerve Growth Factor Receptor

3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921543-98-8) is a synthetic, small-molecule benzamide derivative belonging to the 2-oxoindoline class of compounds. It is a potent and selective inhibitor of the Tropomyosin Receptor Kinase A (TrkA), a receptor tyrosine kinase implicated in pain signaling and oncogenesis.

Molecular Formula C16H12F2N2O2
Molecular Weight 302.281
CAS No. 921543-98-8
Cat. No. B2386056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide
CAS921543-98-8
Molecular FormulaC16H12F2N2O2
Molecular Weight302.281
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H12F2N2O2/c1-20-14-5-3-11(6-10(14)8-15(20)21)19-16(22)9-2-4-12(17)13(18)7-9/h2-7H,8H2,1H3,(H,19,22)
InChIKeyKVGMEJZVIAUUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921543-98-8): A Selective Tropomyosin Receptor Kinase (Trk) Inhibitor for Targeted Kinase Research


3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921543-98-8) is a synthetic, small-molecule benzamide derivative belonging to the 2-oxoindoline class of compounds [1]. It is a potent and selective inhibitor of the Tropomyosin Receptor Kinase A (TrkA), a receptor tyrosine kinase implicated in pain signaling and oncogenesis [1]. The compound features a 3,4-difluorophenyl group linked via an amide bond to a 1-methyl-2-oxoindolin-5-amine scaffold, representing a specific chemotype within Array BioPharma's portfolio of Trk inhibitors [1]. Its primary utility in research settings is as a chemical probe for dissecting TrkA-dependent signaling pathways [2].

The Risk of Substituting 3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide with Other Oxindole-Benzamide Analogs


While numerous 1-methyl-2-oxoindolin-5-yl benzamide analogs exist, empirical evidence demonstrates they are not functionally interchangeable. A direct comparative analysis reveals that subtle modifications to the benzamide ring dramatically alter kinase selectivity profiles [1]. According to patent data, close structural analogs exhibit large shifts in TrkA potency and, critically, can acquire nanomolar activity against off-target kinases like Janus Kinase 2 (JAK2) [1]. Furthermore, the specific 3,4-difluoro substitution pattern on the phenyl ring yields a distinct selectivity window against the closely related TrkB isoform compared to mono-substituted or other di-substituted analogs [1]. This steep structure-activity relationship (SAR) landscape means a generic substitution risks compromising the intended target engagement and introducing unwanted polypharmacology, undermining experimental reproducibility [2].

Quantitative Differentiation Guide: 3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide vs. In-Class Analogs


TrkA Inhibition Potency: 3,4-Difluoro Analog vs. 4-Fluoro and 4-Methyl Substitutions

The target compound demonstrates a balanced, low-nanomolar TrkA IC50 that is superior to the 4-methyl analog but less potent than the most optimized 4-fluoro analog in the same assay. In a direct head-to-head comparison from the same patent family using an ELISA assay, the 3,4-difluoro substitution on the target compound yields an IC50 of 1.90 nM against TrkA [1]. This is 2.7-fold less potent than the 4-fluoro substituted analog (Example 155, IC50 = 0.20 nM) but 2.7-fold more potent than the 4-methyl substituted analog (Example 51, IC50 = 5.20 nM), highlighting a steep SAR [REFS-1, REFS-2].

TrkA Kinase Inhibition ELISA Assay Nerve Growth Factor Receptor

TrkB Selectivity Profile: A Defining Feature for 3,4-Difluoro Substitution

The 3,4-difluoro substitution pattern confers a distinct TrkB selectivity profile that differentiates it from other analogs. In direct comparative patent data, the target compound is 34.7-fold selective for TrkA over TrkB (TrkB IC50 = 66 nM) [1]. This selectivity profile is the result of the specific substitution pattern, as a close-in-class 5-chloro-2-methoxy benzamide analog (Example 148) shows a starkly different profile, with only 4.4-fold selectivity (TrkA IC50 = 0.40 nM, TrkB IC50 = 1.76 nM) [REFS-1, REFS-2].

TrkB Selectivity Isoform Selectivity Kinase Profiling

Differential Polypharmacology: Avoidance of JAK2 Kinase Activity

A key differentiator for the target compound is its lack of activity against Janus Kinase 2 (JAK2), an off-target liability observed in some structural analogs. The target compound exhibits an IC50 greater than 1,000 nM against JAK2, indicating no functional inhibition [REFS-1, REFS-2]. This clean profile is not universal for the chemotype; the 5-chloro-2-methoxy analog (Example 148), which is highly potent on TrkA, demonstrates significant JAK2 inhibitory activity with an IC50 of 1.10 nM [REFS-1, REFS-2]. This data provides a direct, quantitative basis for selection when JAK2-related off-target effects must be avoided.

Kinase Selectivity JAK2 Inhibition Off-Target Profiling

SAR Importance of the 3,4-Difluoro Pattern vs. 2-Fluoro Substitution for Target Engagement

The specific arrangement of the two fluorine atoms is critical for optimal target engagement. A cross-study analysis shows that the 3,4-difluoro benzamide arrangement is essential for high potency. While a direct activity comparison for the 2-fluoro analog under identical TrkA ELISA conditions is unavailable, the 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide has been profiled in other contexts, showing weaker activity against other enzyme targets (e.g., carbonic anhydrase isoforms with Ki values in the micromolar range) . This suggests a distinct pharmacophore driven by the 3,4-difluoro group, consistent with its general role in enhancing binding through halogen bonding and topological fit within the kinase's hydrophobic pocket [1].

Structure-Activity Relationship Halogen Bonding Binding Mode Analysis

Optimal Applications for 3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide Based on Validated Differentiation Data


A Selective Chemical Probe for TrkA/TrkB Pathway Dissection in Neurotrophin Signaling

The 34.7-fold selectivity for TrkA over TrkB makes this compound the preferred tool for researchers studying TrkA-specific signaling pathways in neuronal models (e.g., PC12 cells or primary neurons). Using this compound, one can confidently attribute NGF-stimulated phenotypes to TrkA without confounding TrkB inhibition, a significant advantage over less selective pan-Trk probes. This selectivity was key to its development at Array BioPharma for pain research [1].

Kinase Selectivity Profiling in Hematological and Immune Cell Models

The >900-fold selectivity window against JAK2 uniquely positions this compound for research in cellular systems where JAK/STAT signaling is central, such as immune cell activation or hematological cancer lines. Unlike other potent TrkA inhibitors that also hit JAK2, this compound can be used to rule out JAK-mediated confounding effects, increasing the rigor of target validation studies [1].

Building Selective Kinase Inhibitor Libraries with a Well-Characterized Chemotype

For medicinal chemistry groups constructing focused kinase inhibitor libraries, this compound serves as a well-defined anchor point. Its comprehensive profiling data (TrkA IC50 = 1.90 nM, TrkB IC50 = 66 nM, JAK2 IC50 > 1,000 nM) allows for precise SAR exploration around the 3,4-difluoro benzamide pharmacophore, offering a clear intermediate-potency, high-selectivity starting point [1].

Standard Control for Assay Validation in Oxindole-Based Trk Inhibitor Screening

Given its reproducible and well-characterized activity profile across multiple assay formats (Omnia Kinase Assay and ELISA) documented across multiple patents, this compound is an excellent positive control for validating TrkA and TrkB biochemical screening assays. Its selectivity profile serves as a benchmark for screening cascades aimed at identifying new Trk inhibitors with minimal off-target liability [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.